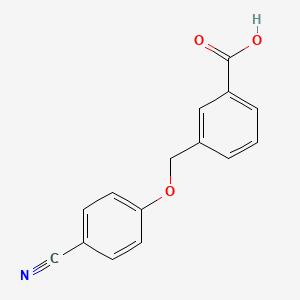

3-(4-Cyanophenoxymethyl)benzoic acid

説明

3-(4-Cyanophenoxymethyl)benzoic acid is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.26 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . The process involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The reaction is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11NO3/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8H,10H2,(H,17,18) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Renewable Building Blocks for Materials Science

3-(4-Cyanophenoxymethyl)benzoic acid, due to its phenolic compound nature, has been explored as a renewable building block in materials science, enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine (Bz) ring formation, offering a sustainable alternative to phenol. This approach enables the provision of specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for a multitude of applications given the extensive number of hydroxyl-bearing compounds in materials science (Trejo-Machin et al., 2017).

Liquid Crystalline Structures

The compound has been utilized in synthesizing polymerizable benzoic acid derivatives, leading to the development of materials with specific thermal and thermo-mechanical properties suitable for a broad range of applications. These derivatives form complexes exhibiting liquid crystalline phases, which, upon photopolymerization, maintain their multilayered structures. This property is crucial for the fabrication of materials with novel optical and electronic properties, highlighting the versatility of this compound in creating advanced materials (Kishikawa et al., 2008).

Synthesis of Complex Molecules

In organic synthesis, this compound plays a critical role in the development of novel methodologies for the synthesis of complex molecules. For instance, it has been involved in palladium(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives. This process allows for the selective and efficient modification of benzoic acid derivatives, providing a valuable tool for the synthesis of structurally diverse compounds. The ability to functionalize the meta-C–H bond of benzoic acid derivatives opens up new pathways for creating molecules with potential pharmaceutical applications (Li et al., 2016).

Photophysical Properties

The photophysical properties of this compound derivatives have been extensively studied, especially in the context of their luminescent properties. Such research endeavors aim to understand how modifications to the benzoic acid structure influence the luminescent behavior of materials, which is essential for designing new optical materials and sensors. The study of these derivatives and their complexes with lanthanides, for example, has shed light on the impact of electron-donating and withdrawing groups on photoluminescence, offering insights into the design of more efficient luminescent materials (Sivakumar et al., 2010).

Safety and Hazards

The safety information for 3-(4-Cyanophenoxymethyl)benzoic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

3-[(4-cyanophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGFDFDUGHYYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)

![5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid](/img/structure/B2846514.png)

![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)

![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)

![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)

![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)

![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)

![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)